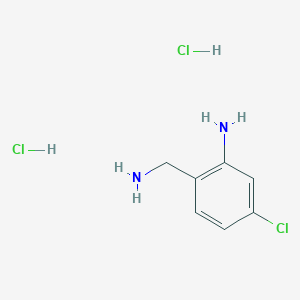

2-(Aminomethyl)-5-chloroaniline;dihydrochloride

Description

BenchChem offers high-quality 2-(Aminomethyl)-5-chloroaniline;dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Aminomethyl)-5-chloroaniline;dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(aminomethyl)-5-chloroaniline;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2.2ClH/c8-6-2-1-5(4-9)7(10)3-6;;/h1-3H,4,9-10H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXRPVNHSZGTPQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)N)CN.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Cl3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Navigating the Unseen: A Technical Guide to the Safe Handling of 2-(Aminomethyl)-5-chloroaniline dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive framework for the safe handling, storage, and disposal of 2-(Aminomethyl)-5-chloroaniline dihydrochloride. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes critical safety information from structurally analogous chlorinated anilines. The protocols and recommendations herein are grounded in the established toxicological profiles of similar molecules and are designed to empower researchers with the knowledge to mitigate risks effectively.

The Rationale: Understanding the Inherent Hazards of Chlorinated Anilines

Chlorinated anilines are a class of compounds recognized for their potential biological activity, which also underpins their inherent toxicity. The presence of the chloro- and amino- functional groups on the aniline ring system dictates the compound's reactivity and toxicological properties. It is crucial to assume that 2-(Aminomethyl)-5-chloroaniline dihydrochloride shares the hazardous characteristics of its parent compounds.

Aniline and its derivatives are known to be toxic and can be absorbed through the skin, inhaled, or ingested.[1][2][3] A primary health concern associated with anilines is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively.[4] This can lead to cyanosis (a bluish discoloration of the skin), headache, dizziness, and in severe cases, unconsciousness and death.[4][5] Furthermore, many chlorinated anilines are classified as suspected carcinogens and mutagens.[6][7]

The dihydrochloride salt form may influence the compound's physical properties, such as solubility, but does not negate the inherent toxicity of the aniline core. Therefore, all handling procedures must be approached with the utmost caution.

Hazard Identification and Classification

Based on the data for analogous compounds, 2-(Aminomethyl)-5-chloroaniline dihydrochloride should be treated as a substance with the following hazard classifications:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | Toxic if swallowed[8][9] |

| Acute Toxicity, Dermal | Category 3 | Toxic in contact with skin[8][9] |

| Acute Toxicity, Inhalation | Category 3 | Toxic if inhaled[9] |

| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation[7] |

| Skin Sensitization | Category 1 | May cause an allergic skin reaction[3] |

| Germ Cell Mutagenicity | Category 2 | Suspected of causing genetic defects[6][7] |

| Carcinogenicity | Category 1B/2 | Suspected of causing cancer[3][6] |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | May cause damage to organs through prolonged or repeated exposure[8][9] |

| Acute Aquatic Toxicity | Category 1 | Very toxic to aquatic life |

| Chronic Aquatic Toxicity | Category 1 | Very toxic to aquatic life with long lasting effects[9] |

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety protocol relies on a combination of engineering controls and appropriate personal protective equipment to minimize exposure.

Engineering Controls: The First Line of Defense

All work with 2-(Aminomethyl)-5-chloroaniline dihydrochloride, including weighing, dissolving, and transferring, must be conducted in a certified chemical fume hood.[10][11] The fume hood provides critical ventilation to prevent the inhalation of dust or vapors.[10] An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[11][12]

Caption: Workflow for handling hazardous compounds using engineering controls.

Personal Protective Equipment (PPE): Essential Individual Protection

The appropriate PPE is non-negotiable when handling this compound.[10][12]

| PPE Category | Specific Recommendations | Rationale |

| Eye and Face Protection | Chemical splash goggles and a full-face shield.[12] | Protects against splashes of the solid or solutions and potential vapors that can cause severe eye irritation.[10] |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene).[10][12] | Prevents skin contact, as aniline derivatives are readily absorbed through the skin and can cause systemic toxicity.[5][13] Always inspect gloves for integrity before use and practice proper glove removal techniques.[3] |

| Body Protection | A chemical-resistant lab coat or coveralls.[12] | Provides a barrier against accidental spills and contamination of personal clothing.[10] |

| Respiratory Protection | Work should be performed in a fume hood. If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is mandatory.[12] | Minimizes the inhalation of potentially harmful dust or vapors.[5] |

Safe Handling and Storage Protocols

A systematic approach to handling and storage is paramount to ensuring a safe laboratory environment.

Handling Procedures

-

Pre-Handling: Before any work begins, review this safety guide and any available institutional safety protocols. Ensure all necessary PPE is in good condition and readily available.

-

Weighing and Transferring: Conduct all weighing and transferring of the solid compound within a chemical fume hood to contain any dust.[12] Use appropriate tools like spatulas and weighing paper to avoid direct contact.

-

In Solution: When working with the compound in solution, handle it within the fume hood. Avoid splashes and the creation of aerosols.

-

Post-Handling: Thoroughly wash hands and any potentially exposed skin with soap and water after handling, even if gloves were worn.[3][14] Decontaminate all surfaces and equipment that may have come into contact with the chemical.

Storage Requirements

Store 2-(Aminomethyl)-5-chloroaniline dihydrochloride in a tightly sealed, properly labeled container.[3] The storage area should be a cool, dry, and well-ventilated location, away from incompatible materials such as strong oxidizing agents.[1][14] Store in a locked cabinet or an area with restricted access.[3]

Emergency Procedures: Preparedness and Response

Accidents can happen, and a clear, well-rehearsed emergency plan is critical.

Caption: Emergency response flowchart for different exposure routes.

First Aid Measures

-

In case of skin contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[14] Seek immediate medical attention.[11]

-

In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][11] Seek immediate medical attention.[11]

-

If inhaled: Move the person to fresh air.[1][11] If breathing is difficult, provide oxygen.[1] Seek immediate medical attention.

-

If swallowed: Do NOT induce vomiting.[1] Rinse the mouth with water.[13][15] Seek immediate medical attention.[11]

Spill Management

-

Small Spills: For small spills contained within a chemical fume hood, absorb the material with an inert absorbent such as vermiculite or sand.[12] Place the absorbed material into a sealed and properly labeled container for hazardous waste disposal.

-

Large Spills: In the event of a large spill, evacuate the immediate area and follow your institution's emergency procedures.[12] Prevent the spill from entering drains or waterways.[16]

Disposal Considerations

All waste containing 2-(Aminomethyl)-5-chloroaniline dihydrochloride must be treated as hazardous waste.

-

Waste Segregation: Collect all waste in a designated, properly labeled "Halogenated Organic Waste" container.[12]

-

Container Management: Ensure waste containers are clearly labeled with "Hazardous Waste," the full chemical name, and the approximate quantity.[12]

-

Disposal Method: The recommended method of disposal for halogenated organic waste is high-temperature incineration at a licensed hazardous waste facility.[12] Do not dispose of this chemical down the drain or in regular trash.

Conclusion: A Culture of Safety

The safe handling of 2-(Aminomethyl)-5-chloroaniline dihydrochloride is not merely a matter of following procedures but of fostering a deep-seated culture of safety. By understanding the inherent hazards, utilizing appropriate controls and PPE, and being prepared for emergencies, researchers can confidently and responsibly work with this and other potentially hazardous compounds in the pursuit of scientific advancement.

References

- Personal protective equipment for handling 2-(Azepan-1-yl)-5-chloroaniline - Benchchem. (n.d.).

- P-CHLOROANILINE - CAMEO Chemicals. (n.d.).

- What are the safety precautions when handling Chloranil? - Blog - Keyingchem. (2026, January 14).

- Safety Data Sheet - Fisher Scientific. (2015, March 19).

- 106-47-8_GPS_4-Chloroaniline(CL-4 PUBLIC) - Aarti Industries. (n.d.).

- 3,4-dichloroaniline - personal protective equipemn recommendations? - ResearchGate. (2018, November 14).

- Aniline - Standard Operating Procedure. (n.d.).

- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).

- Safety Data Sheet - CDN Isotopes. (n.d.).

- Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR - CDC. (n.d.).

- What are the health and safety guidelines for Aniline in workplaces? - Knowledge. (2025, February 24).

- Aniline - Incident management - GOV.UK. (2022, August 15).

- 2-Chloroaniline and its hydrochloride: Human health tier II assessment. (2017, June 30).

- SAFETY DATA SHEET - TCI Chemicals. (2025, April 28).

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 22).

- SAFETY DATA SHEET - Aldrich. (2025, November 6).

- SAFETY DATA SHEET - TCI Chemicals. (2023, March 4).

- SAFETY DATA SHEET - Fisher Scientific. (n.d.).

- Safety data sheet - CPAChem. (2021, December 6).

- SAFETY DATA SHEET - Fisher Scientific. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (n.d.).

- material safety data sheet - 2-chloroaniline 98%. (n.d.).

- Safety Data Sheet: 2-Chloroaniline - Carl ROTH. (n.d.).

Sources

- 1. ipo.rutgers.edu [ipo.rutgers.edu]

- 2. cdnisotopes.com [cdnisotopes.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 5. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 7. tcichemicals.com [tcichemicals.com]

- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 9. cpachem.com [cpachem.com]

- 10. What are the safety precautions when handling Chloranil? - Blog - Keyingchem [keyingchemical.com]

- 11. fishersci.com [fishersci.com]

- 12. benchchem.com [benchchem.com]

- 13. Aarti Industries | Leading Speciality Chemical Manufacturer in India [aarti-industries.com]

- 14. fishersci.com [fishersci.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. oxfordlabfinechem.com [oxfordlabfinechem.com]

Decoding the Bioactive Blueprint: A Technical Guide to the Pharmacophore Properties of 2-(Aminomethyl)-5-chloroaniline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The 2-(aminomethyl)-5-chloroaniline scaffold is a privileged structural motif in modern medicinal chemistry, forming the backbone of numerous biologically active compounds, particularly in the realm of kinase inhibition and anticancer research. This in-depth technical guide elucidates the critical pharmacophore properties of these derivatives. We will dissect the key molecular features governing their biological activity, explore the underlying structure-activity relationships (SAR), and provide a framework for the rational design of novel therapeutics. This document moves beyond a simple recitation of facts to offer field-proven insights into the causality behind experimental design and data interpretation, empowering researchers to accelerate their drug discovery programs.

Introduction: The Significance of the 2-(Aminomethyl)-5-chloroaniline Scaffold

Substituted anilines are foundational building blocks in the synthesis of a vast array of therapeutic agents.[1] The 2-(aminomethyl)-5-chloroaniline core, in particular, has emerged as a crucial component in the development of targeted therapies. Its unique arrangement of a chloro-substituted aromatic ring, a primary aniline nitrogen, and a flexible aminomethyl side chain provides a versatile template for interacting with various biological targets. Derivatives of this scaffold have demonstrated significant potential as inhibitors of key enzymes and signaling pathways that are frequently dysregulated in diseases like cancer.[1]

The clinical relevance of targeting protein kinases in oncology has driven extensive research into small molecule inhibitors.[2] Many of these inhibitors feature aniline or chloroaniline moieties that play a pivotal role in their binding affinity and selectivity.[3] Understanding the precise pharmacophoric features of the 2-(aminomethyl)-5-chloroaniline skeleton is therefore paramount for the design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles.

The Core Pharmacophore: Unveiling the Key Molecular Interactions

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. For 2-(aminomethyl)-5-chloroaniline derivatives, the core pharmacophore can be deconstructed into several key components that dictate their interaction with biological targets, most notably the ATP-binding pocket of protein kinases.

Key Pharmacophoric Features:

-

Hydrogen Bond Donor (HBD): The primary aniline nitrogen (-NH2) and the nitrogen of the aminomethyl group (-CH2NH2) serve as crucial hydrogen bond donors. In the context of kinase inhibition, the aniline nitrogen often forms a key hydrogen bond with the hinge region of the kinase, a conserved sequence of amino acids that anchors the inhibitor in the ATP-binding site.[4]

-

Hydrogen Bond Acceptor (HBA): While the core scaffold is primarily a donor, derivatization of the aminomethyl or aniline nitrogen can introduce hydrogen bond acceptor functionalities.

-

Aromatic Ring (AR): The chloro-substituted phenyl ring provides a scaffold for hydrophobic and aromatic interactions within the binding pocket. The chlorine atom at the 5-position can modulate the electronic properties of the ring and engage in specific halogen bonding interactions, enhancing binding affinity.

-

Hydrophobic Features (HY): The aromatic ring itself and any aliphatic extensions from the aminomethyl group contribute to hydrophobic interactions, which are critical for occupying hydrophobic pockets within the target protein.

-

Positive Ionizable (PI): The aminomethyl group is typically protonated at physiological pH, providing a positive charge that can interact with negatively charged residues (e.g., aspartate, glutamate) in the binding site.

The spatial arrangement of these features is critical for biological activity. The flexibility of the aminomethyl linker allows the molecule to adopt various conformations to optimize its interactions within the binding pocket.

Visualizing the Core Pharmacophore

The following diagram illustrates the essential pharmacophoric features of the 2-(aminomethyl)-5-chloroaniline scaffold.

Caption: Conceptual pharmacophore model of 2-(Aminomethyl)-5-chloroaniline derivatives.

Structure-Activity Relationship (SAR) Insights

The biological activity of 2-(aminomethyl)-5-chloroaniline derivatives can be significantly modulated by strategic chemical modifications. Understanding the SAR provides a roadmap for optimizing lead compounds.

| Modification Site | Modification | Impact on Activity | Rationale |

| Aniline Nitrogen (-NH2) | Acylation, Sulfonylation | Generally decreases activity if H-bonding to the hinge is critical. | Blocks the essential hydrogen bond donor functionality required for anchoring to many kinase hinge regions. |

| Alkylation | Can be tolerated or enhance activity depending on the target. | May introduce beneficial hydrophobic interactions or alter the vector of the hydrogen bond. | |

| Aminomethyl Group (-CH2NH2) | N-Alkylation (e.g., methyl, ethyl) | Variable; can increase or decrease activity. | May enhance hydrophobic interactions or introduce steric hindrance. The degree of substitution can affect the pKa and ionization state. |

| N-Acylation | Can introduce additional interaction points (e.g., H-bond acceptors). | Expands the pharmacophore to probe additional regions of the binding site. | |

| Incorporation into a heterocyclic ring (e.g., piperidine, morpholine) | Often enhances potency and modulates physicochemical properties. | Constrains the conformation of the side chain, potentially pre-organizing it for optimal binding and improving properties like solubility and cell permeability. | |

| Aromatic Ring | Substitution at other positions | Can fine-tune electronic properties and introduce new interactions. | Electron-withdrawing or -donating groups can influence the pKa of the aniline and the strength of the hydrogen bonds.[5] |

| Replacement of the phenyl ring with a heterocycle (e.g., pyridine, pyrimidine) | Can significantly alter selectivity and potency. | Introduces new hydrogen bonding opportunities and alters the shape and electronic profile of the core.[3] |

Experimental and Computational Workflows for Pharmacophore Elucidation

A combination of experimental and computational approaches is essential for a thorough understanding of the pharmacophore properties of 2-(aminomethyl)-5-chloroaniline derivatives.

Synthesis of Derivatives

The synthesis of a library of 2-(aminomethyl)-5-chloroaniline derivatives is the first step in exploring the SAR. A general synthetic route often starts from a commercially available precursor like 2-nitro-5-chloroaniline.

Step-by-Step Synthesis Protocol (General Scheme):

-

Reduction of the Nitro Group: The nitro group of 2-nitro-5-chloroaniline is reduced to an amine. A common method is hydrogenation using a catalyst like palladium on carbon (Pd/C) or platinum on carbon (Pt/C) in a suitable solvent such as ethanol or methanol.[6]

-

Protection of the Aniline: The resulting 2-amino-5-chloroaniline may require protection of the more reactive aniline nitrogen before modification of the aminomethyl group. Common protecting groups include Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl).

-

Introduction of the Aminomethyl Group: This can be achieved through various methods, such as a Mannich-type reaction or by functional group transformation from a suitable precursor. For example, a related chloroaniline can be reacted with an appropriate reagent to yield the desired aminomethyl derivative.

-

Derivatization: The aminomethyl and/or the aniline nitrogen can be derivatized through standard organic reactions such as acylation, alkylation, or reductive amination to generate a library of analogs.

-

Deprotection (if necessary): The protecting group on the aniline nitrogen is removed under appropriate conditions to yield the final products.

Visualizing the Synthetic Workflow

Sources

- 1. Pharmacophore modeling studies of type I and type II kinase inhibitors of Tie2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and anticancer activity of 2-amino-8-chloro-5,5-dioxo[1,2,4]triazolo[2,3-b][1,4,2]benzodithiazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. wjgnet.com [wjgnet.com]

- 4. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines [mdpi.com]

- 5. prepchem.com [prepchem.com]

- 6. fiveable.me [fiveable.me]

pKa values and ionization of 2-(Aminomethyl)-5-chloroaniline dihydrochloride

An In-depth Technical Guide to the pKa Values and Ionization of 2-(Aminomethyl)-5-chloroaniline Dihydrochloride

Executive Summary

The ionization constant (pKa) is a critical physicochemical parameter that dictates the behavior of active pharmaceutical ingredients (APIs) in biological systems. It governs fundamental properties including solubility, membrane permeability, and drug-receptor interactions, thereby influencing the overall pharmacokinetic and pharmacodynamic profile of a drug candidate.[1][2][3][4][5] This guide provides a comprehensive examination of 2-(Aminomethyl)-5-chloroaniline dihydrochloride, a molecule featuring two distinct basic centers: a primary aliphatic amine and a primary aromatic amine. We will delve into the theoretical principles governing its ionization, present detailed, field-proven experimental protocols for the accurate determination of its pKa values, and offer insights into the interpretation of this data. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to characterize the acid-base properties of this and structurally related compounds.

Theoretical Framework for Ionization

A robust understanding of the underlying chemical principles is paramount before undertaking any experimental work. The ionization behavior of 2-(Aminomethyl)-5-chloroaniline is a direct consequence of its molecular structure and the electronic effects exerted by its constituent functional groups.

Molecular Structure and Ionizable Centers

2-(Aminomethyl)-5-chloroaniline possesses two protonatable nitrogen atoms, which will have distinct pKa values.

-

Aromatic Amine (-NH₂ on the benzene ring): The basicity of this group is significantly influenced by the aromatic ring and its substituents.

-

Aliphatic Amine (-CH₂NH₂): This group behaves as a typical primary alkylamine.

The compound is supplied as a dihydrochloride salt, meaning both amino groups are protonated in the solid state. In solution, they will deprotonate at different pH values corresponding to their respective pKa's.

Caption: Structure of 2-(Aminomethyl)-5-chloroaniline identifying the two basic centers.

Principles of pKa and the Henderson-Hasselbalch Equation

The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka). For a base (B), the pKa refers to the equilibrium of its conjugate acid (BH⁺):

BH⁺ ⇌ B + H⁺

The Henderson-Hasselbalch equation provides the mathematical relationship between pH, pKa, and the ratio of the ionized (conjugate acid, BH⁺) and unionized (free base, B) forms.[6][7]

pH = pKa + log ( [B] / [BH⁺] )

A critical insight from this equation is that when the pH of the solution is equal to the pKa of the functional group, the concentrations of the ionized and unionized forms are equal (a 50:50 distribution).[8] This relationship is the cornerstone of understanding how a drug's charge state changes across different physiological environments.

Substituent Effects and pKa Prediction

We can predict the relative pKa values by analyzing the electronic environment of each amino group.

-

Aliphatic Amines: Simple alkylamines typically have pKa values for their conjugate acids in the range of 9.5-11.0.[9][10] They are relatively strong bases because the alkyl groups are electron-donating, stabilizing the positive charge of the conjugate acid.

-

Aromatic Amines: Aniline, the parent aromatic amine, is a much weaker base, with a conjugate acid pKa of approximately 4.6.[9][11] This reduced basicity is due to the delocalization of the nitrogen's lone pair of electrons into the aromatic π-system, which makes them less available for protonation.[10]

-

Electron-Withdrawing Groups: The chloro substituent on the aniline ring is an electron-withdrawing group. By pulling electron density away from the ring and, consequently, from the aromatic nitrogen, it further destabilizes the conjugate acid.[12] This effect lowers the pKa of the aromatic amine, making it even less basic than unsubstituted aniline.[12][13][14]

Based on these principles, we can confidently predict that the pKa associated with the aliphatic aminomethyl group will be significantly higher than the pKa of the aromatic amino group.

Experimental Determination of pKa

Accurate pKa determination requires robust experimental methods. Potentiometric titration and UV-Vis spectrophotometry are two of the most common and reliable techniques used in the pharmaceutical industry.[15]

Method 1: Potentiometric Titration

This classic method involves monitoring pH changes as a titrant of known concentration is incrementally added to a solution of the analyte.[4][16] It is a direct and cost-effective technique, particularly well-suited for compounds with sufficient solubility.[1]

The choice of a strong base (e.g., KOH or NaOH) as the titrant is dictated by the acidic nature of the dihydrochloride salt. The protocol is designed to neutralize the two protonated amines sequentially. Maintaining a constant ionic strength is crucial because the activity of ions, and thus the measured pH, is dependent on the total ionic concentration of the solution.[17] Purging with an inert gas like nitrogen or argon is essential to remove dissolved CO₂, which can form carbonic acid and interfere with the titration of weak bases, especially at higher pH values.[15][17]

-

Instrument Calibration: Calibrate the pH meter and electrode system using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature (e.g., 25 °C).[17]

-

Sample Preparation:

-

Accurately weigh an appropriate amount of 2-(Aminomethyl)-5-chloroaniline dihydrochloride.

-

Dissolve it in a known volume of a background electrolyte solution (e.g., 0.15 M KCl) to create an analyte concentration of approximately 1-10 mM.[17] The background electrolyte ensures a constant ionic strength throughout the titration.[15]

-

-

Titration Setup:

-

Place the sample solution in a thermostatted vessel on a magnetic stirrer.

-

Immerse the calibrated pH electrode and the tip of the titrant delivery burette into the solution.

-

Begin purging the solution with nitrogen gas and maintain a gentle stream over the solution surface during the entire experiment.[17]

-

-

Titration Execution:

-

Titrate the solution with a standardized strong base titrant (e.g., 0.1 M KOH).

-

Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition before recording the pH and the volume of titrant added.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of titrant added to generate a titration curve.

-

Calculate the first derivative (ΔpH/ΔV) of the titration curve. The peaks in the first derivative plot correspond to the equivalence points.

-

The pKa values are determined from the pH at the half-equivalence points. For the first pKa, this is the pH at half the volume of the first equivalence point. For the second pKa, it is the pH at the midpoint volume between the first and second equivalence points.[17]

-

Caption: Experimental workflow for pKa determination by potentiometric titration.

Method 2: UV-Vis Spectrophotometric Titration

This method is applicable if the compound possesses a chromophore whose UV-Vis absorbance spectrum changes upon ionization.[18] Given the substituted aniline structure, this compound is an excellent candidate for this technique. The method relies on the Beer-Lambert law and the fact that the protonated (BH⁺) and unprotonated (B) forms of the molecule will have different molar absorptivities at certain wavelengths.[19]

A series of buffers with precisely known pH values is required to control the ionization state of the analyte.[19] Maintaining a constant analyte concentration across all buffers is critical to ensure that changes in absorbance are due solely to changes in pH, not concentration fluctuations.[19] The selection of analytical wavelengths is key; wavelengths where the difference in absorbance between the fully protonated and fully deprotonated species is maximal will provide the greatest sensitivity.[18]

-

Buffer Preparation: Prepare a series of buffer solutions spanning a wide pH range (e.g., pH 2 to 12) with a constant ionic strength (e.g., 0.1 M).

-

Sample Preparation: Prepare a stock solution of the analyte in a suitable solvent (e.g., DMSO or methanol) at a high concentration (e.g., 10 mM).[18]

-

Spectral Acquisition:

-

For each buffer solution, add a small, precise aliquot of the analyte stock solution to achieve a final concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.1 - 1.5 AU). The final concentration of the organic cosolvent should be kept low and constant (e.g., <2%) to minimize its effect on the aqueous pKa.[18]

-

Record the full UV-Vis spectrum (e.g., 200-450 nm) for the analyte in each buffer solution.

-

-

Data Analysis:

-

Identify one or more analytical wavelengths where the absorbance changes significantly as a function of pH.[18]

-

Plot the absorbance at these wavelengths against the pH of the buffer solutions.

-

The resulting data will form a sigmoidal curve. The inflection point of this curve corresponds to the pKa value.[20] This can be determined graphically or by fitting the data to a suitable sigmoidal function.

-

Caption: Experimental workflow for pKa determination by UV-Vis spectrophotometry.

Data Interpretation and Application

Assignment of pKa Values

Following experimental determination, two distinct pKa values will be obtained. The assignment of these values to the specific amino groups is based on the theoretical principles discussed earlier.

| Functional Group | Expected pKa Range | Rationale |

| Aromatic Amine | ~2.5 - 4.0 | Basicity is reduced by lone pair delocalization into the aromatic ring and the strong electron-withdrawing effect of the chlorine atom.[10][12] |

| Aliphatic Amine | ~9.0 - 10.5 | Behaves as a typical primary alkylamine, which is significantly more basic than an aromatic amine.[9][10] |

Therefore, the lower experimentally determined pKa value should be assigned to the aromatic amine, and the higher pKa value should be assigned to the aliphatic amine.

Ionization Profile and Physiological Relevance

The pKa values allow for the construction of a species distribution graph, which illustrates the percentage of each ionic form of the molecule as a function of pH. This profile is invaluable for predicting the behavior of the compound in different biological environments.

-

In the Stomach (pH ~1.5 - 3.5): With a pH below both pKa values, both the aliphatic and aromatic amines will be fully protonated. The predominant species will be the dicationic form.

-

In the Small Intestine (pH ~6.0 - 7.4): The pH is above the pKa of the aromatic amine but below the pKa of the aliphatic amine. Therefore, the aromatic amine will be predominantly neutral (unionized), while the aliphatic amine will remain protonated (ionized). The predominant species will be the monocationic form.

-

In the Blood (pH ~7.4): The situation is identical to that in the small intestine. The molecule will exist primarily as a monocation.

This ionization state has profound implications. The charged (ionized) forms of a drug are generally more water-soluble, while the neutral (unionized) forms are more lipid-soluble and thus more readily permeate biological membranes.[3] Understanding this balance is fundamental to optimizing drug delivery and absorption.

Conclusion

This guide has detailed the theoretical and practical considerations for determining the pKa values of 2-(Aminomethyl)-5-chloroaniline dihydrochloride. By combining a foundational understanding of substituent effects with robust experimental methodologies like potentiometric and UV-Vis titration, researchers can accurately characterize the ionization profile of this molecule. The two distinct pKa values, corresponding to the aliphatic and aromatic amino groups, dictate the predominant charge state of the molecule across various physiological pH ranges. This information is not merely academic; it is a critical dataset that informs decisions in lead optimization, formulation development, and predictive modeling of a drug candidate's ADME properties.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

- Popovska, A., & Stojanovska, P. (2019). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances.

- Brede, O., & Hermann, R. (2005). Ionization of Aniline and Its N-methyl and N-phenyl Substituted Derivatives by (Free) Electron Transfer to n-butyl Chloride Parent Radical Cations. The Journal of Physical Chemistry A, 109(23), 5153-5161.

- Fiveable. (2025, August 15). Structure and properties of amines | Organic Chemistry II....

- Babić, S., Horvat, A. J. M., Mutavdžić Pavlović, D., & Kaštelan-Macan, M. (2007). Determination of pKa values of active pharmaceutical ingredients. TrAC Trends in Analytical Chemistry, 26(11), 1043-1061.

-

Analiza. (2022, July 26). Using Capillary Electrophoresis to Measure pKa. Retrieved from [Link]

- Cleveland, J. A., Jr., Benko, M. H., Gluck, S. J., & Walbroehl, Y. M. (1993). Determination of acid dissociation constants by capillary electrophoresis.

-

Mettler Toledo. (n.d.). Streamline pKa Value Determination Using Automated UV/Vis-Titration. Retrieved from [Link]

-

Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Retrieved from [Link]

-

Sílice (CSIC). (n.d.). Internal Standard Capillary Electrophoresis as a High-Throughput Method for pKaDetermination in Drug Discovery and Development. Retrieved from [Link]

- van der Schans, M., van den Broek, J., & Janssen, H.-G. (2011).

- Völgyi, G., Ruiz, R., Box, K., Comer, J., Bosch, E., & Takács-Novák, K. (2007). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 1(1), 58-62.

- Mai, T. D., Hauser, P. C., & Breadmore, M. C. (2015). Novel Instrument for Automated pKa Determination by Internal Standard Capillary Electrophoresis. Analytical Chemistry, 87(12), 6348-6354.

- Brede, O., & Hermann, R. (2005). Ionization of Aniline and Its N-methyl and N-phenyl Substituted Derivatives by (Free) Electron Transfer to n-butyl Chloride Parent Radical Cations. The Journal of Physical Chemistry A, 109(23), 5153-5161.

-

Study.com. (n.d.). Henderson-Hasselbalch Equation | Overview, Importance & Examples. Retrieved from [Link]

- Pandey, P. K. (2025, March 31).

-

Bartleby. (n.d.). pKa of a dye: UV-VIS Spectroscopy. Retrieved from [Link]

-

University of the West Indies at St. Augustine. (n.d.). UV-Vis Spectrometry, pKa of a dye. Retrieved from [Link]

- Dr.Oracle. (2025, December 10).

- Brede, O., & Hermann, R. (2005). Ionization of aniline and its N-methyl and N-phenyl substituted derivatives by (free) electron transfer to n-butyl chloride parent radical cations. The Journal of Physical Chemistry A, 109(23), 5153-5161.

- International Journal of Innovative Research and Scientific Studies. (n.d.). Ionization constants (pKa)

- Holt, A. (2023). Ionisation (of a drug) – An ABC of PK/PD.

- DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.

- PharmaXChange.info. (2014, July 24).

- Air Force Institute of Technology. (n.d.). Substituent Effects on the Physical Properties and pKa of Aniline.

- Chemistry LibreTexts. (2020, August 26). 21.4: Acidity and Basicity of Amines.

- Ceska, G. W., & Grunwald, E. (1967). Equilibrium Constants and Substituent Effects in the Ionization of Aniline as a Base and the Ion-Pair Dissociation of Anilinium Acetate in Glacial Acetic Acid. Journal of the American Chemical Society, 89(6), 1371-1376.

- Lee, Y. S., & Kim, B. (2001). Mass analyzed threshold ionization of deuterium substituted isotopomers of aniline and p-fluoroaniline: Isotope effect and site-specific electronic transition. The Journal of Chemical Physics, 115(1), 253-261.

- ResearchGate. (2025, November 14). (PDF) Ionization constants (pKa)

-

Mettler Toledo. (n.d.). Acid Dissociation Constant by Potentiometric Titration. Retrieved from [Link]

- Der Pharma Chemica. (n.d.). Potentiometric Pka Determination of Biological Active Phenothiazine in Different Aqua-Organic Solvents.

- ResearchGate. (n.d.). Substituent effects on the physical properties and pKa of aniline.

- Microbe Notes. (2024, August 27).

-

Organic Lecture Series. (n.d.). Amines. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Approximate pKa chart of the functional groups: values to know. Retrieved from [Link]

- Journal of Engineering Research and Applied Science. (2024, December 11). Statistical Analysis of Substituent Effects on pKa of Aniline.

- Fiveable. (2025, August 15). p-Chloroaniline Definition - Organic Chemistry Key Term.

- Semantic Scholar. (n.d.). Substituent effects on the physical properties and pKa of aniline.

-

PubChemLite. (n.d.). 3-(aminomethyl)-5-chloroaniline dihydrochloride (C7H9ClN2). Retrieved from [Link]

- NICNAS. (2017, June 30). 2-Chloroaniline and its hydrochloride: Human health tier II assessment.

-

Environmental Protection Agency. (n.d.). 2-(2-Aminophenoxy)-5-chloroaniline Properties. Retrieved from [Link]

Sources

- 1. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 2. analiza.com [analiza.com]

- 3. Ionisation (of a drug) – An ABC of PK/PD [pressbooks.openeducationalberta.ca]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. researchgate.net [researchgate.net]

- 6. Henderson-Hasselbalch Equation | Overview, Importance & Examples - Lesson | Study.com [study.com]

- 7. microbenotes.com [microbenotes.com]

- 8. droracle.ai [droracle.ai]

- 9. fiveable.me [fiveable.me]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. colapret.cm.utexas.edu [colapret.cm.utexas.edu]

- 12. fiveable.me [fiveable.me]

- 13. afit.edu [afit.edu]

- 14. researchgate.net [researchgate.net]

- 15. derpharmachemica.com [derpharmachemica.com]

- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 20. ishigirl.tripod.com [ishigirl.tripod.com]

Methodological & Application

Procedure for converting 2-(Aminomethyl)-5-chloroaniline dihydrochloride to free base

Executive Summary

This guide provides a validated protocol for converting 2-(aminomethyl)-5-chloroaniline dihydrochloride (CAS: N/A for salt; Free Base analogs exist) into its neutral free base form. This intermediate is a critical building block in the synthesis of indazoles and quinazolines.

The Challenge: This molecule contains two basic nitrogen centers with distinct pKa values: a weakly basic aniline and a more basic primary aliphatic amine (benzylamine type).[1][2][3] Standard neutralization methods (e.g., Sodium Bicarbonate washes) often fail to fully deprotonate the aliphatic amine, leading to yield loss or salt contamination in subsequent lipophilic reactions.

Chemical Strategy & Rationale

To design a reproducible protocol, we must analyze the acid-base equilibria. The dihydrochloride salt (

pKa Analysis

-

Site A (Aniline Nitrogen): The pKa of a typical aniline is ~4.6. The electron-withdrawing chlorine at the 5-position lowers this further (approx. pKa 3.5–4.0).

-

Site B (Benzylamine Nitrogen): The aminomethyl group (

) behaves like a primary aliphatic amine, with a pKa of approximately 9.0–9.5.

Implication for Protocol: To obtain the free base, the pH of the aqueous phase must be significantly higher than the highest pKa.

-

Target pH: > 12.0

-

Reagent Selection: Weak bases like

(pH ~8.5) will deprotonate the aniline but leave the benzylamine protonated (cationic), preventing extraction into organic solvents. Strong bases (NaOH or KOH) are mandatory.

Species Distribution Diagram

The following diagram illustrates the protonation states relative to pH.

Figure 1: Protonation states of 2-(aminomethyl)-5-chloroaniline. Successful extraction requires reaching the green state (pH > 11).

Experimental Protocol

Materials & Equipment

| Component | Specification | Purpose |

| Precursor | 2-(Aminomethyl)-5-chloroaniline | Starting material |

| Base | 2M or 5M NaOH (aq) | Neutralization (Target pH > 12) |

| Solvent | Dichloromethane (DCM) | Extraction (High solubility for amines) |

| Drying Agent | Anhydrous | Water removal |

| Monitoring | pH Paper (Range 1-14) | Critical process control |

Step-by-Step Procedure

Step 1: Dissolution

-

Weigh the dihydrochloride salt into an appropriately sized Erlenmeyer flask.

-

Add distilled water (

of salt). -

Stir until fully dissolved. The solution will be acidic (pH ~1–2).

Step 2: Basification (The Critical Step)

-

Place the flask in an ice-water bath (

). Note: Neutralization is exothermic; cooling prevents decomposition. -

Slowly add 2M NaOH dropwise with vigorous stirring.

-

Monitor pH continuously. You will observe a precipitate form initially (likely the mono-cation or partial free base) and potentially redissolve or oil out.

-

Continue adding NaOH until the pH reaches 12–13 .

-

Checkpoint: Do not stop at pH 8 or 9. The benzylamine moiety is still protonated at this stage.

-

Step 3: Biphasic Extraction

-

Transfer the basic aqueous mixture to a separatory funnel.[4][5]

-

Add Dichloromethane (DCM) (

of starting material). -

Shake vigorously for 2 minutes, venting frequently.

-

Allow layers to separate. The free base will migrate to the bottom organic (DCM) layer.

-

Collect the organic layer.

-

Re-extract the aqueous layer 2 more times with fresh DCM to maximize yield.

Step 4: Drying and Isolation

-

Combine the organic fractions.

-

Wash with Brine (saturated NaCl) once to remove trapped water/base.

-

Dry the organic phase over Anhydrous Sodium Sulfate (

) for 15 minutes. -

Filter off the solid drying agent.

-

Concentrate the filtrate under reduced pressure (Rotary Evaporator) at

.-

Caution: Primary amines can be volatile. Do not use excessive heat or high vacuum for prolonged periods if the molecular weight is low, though this compound (MW ~156.6) is relatively non-volatile.

-

Step 5: Storage

-

Store the resulting oil/solid under an inert atmosphere (Nitrogen/Argon).

-

Stability Warning: Anilines oxidize in air (turning brown/black). Store at

in the dark.

Workflow Visualization

Figure 2: Operational workflow for the isolation of the free base.

Quality Control & Validation

To ensure the conversion was successful, perform the following checks:

| Method | Observation for Free Base | Observation for Salt (Failure Mode) |

| Solubility | Soluble in DCM/Chloroform. | Insoluble in DCM; floats or adheres to glass. |

| 1H NMR ( | Broad peaks; may not dissolve in | |

| Silver Nitrate Test | Negative (No precipitate). | Positive (White AgCl precipitate forms). |

NMR Diagnostic:

In the free base, the benzylic methylene protons (

References

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General reference for amine pKa and extraction principles).

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 178096, 2-(Aminomethyl)aniline. Retrieved February 24, 2026, from [Link]

-

Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Retrieved February 24, 2026, from [Link]

Sources

Reaction conditions for cyclization using 2-(Aminomethyl)-5-chloroaniline dihydrochloride

An Application Guide to Cyclization Reactions Using 2-(Aminomethyl)-5-chloroaniline Dihydrochloride

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of cyclization strategies utilizing the versatile building block, 2-(aminomethyl)-5-chloroaniline dihydrochloride. This precursor, featuring a vicinal primary aromatic amine and a benzylic amine, is primed for constructing a variety of fused heterocyclic scaffolds, which are of significant interest in medicinal chemistry. This document details field-proven protocols for the synthesis of indazoles, 3,4-dihydroquinazolines, and quinazolin-4(3H)-ones, explains the mechanistic rationale behind the reaction conditions, and provides essential safety and handling information.

Introduction and Chemical Profile

2-(Aminomethyl)-5-chloroaniline is a bifunctional aromatic compound that serves as an excellent starting material for constructing nitrogen-containing heterocycles. The presence of two distinct nucleophilic nitrogen centers—an aromatic aniline and a more basic primary aminomethyl group—allows for selective and sequential reactions to build complex molecular architectures. The chloro-substituent provides an additional site for modification and influences the reactivity of the aromatic ring. The compound is typically supplied as a more stable dihydrochloride salt, which necessitates neutralization in situ or as a prior step for most synthetic applications.

Chemical Profile:

-

IUPAC Name: (2-Amino-4-chlorophenyl)methanamine dihydrochloride

-

Molecular Formula: C₇H₁₁Cl₃N₂

-

Molecular Weight: 229.54 g/mol

-

Structure:

Core Cyclization Methodologies

This guide focuses on three robust and distinct cyclization pathways accessible from 2-(aminomethyl)-5-chloroaniline.

Methodology 1: Oxidative N-N Bond Formation for Indazole Synthesis

The synthesis of indazoles from 2-(aminomethyl)anilines represents a powerful strategy for creating this privileged heterocyclic motif. A recently developed method employs an oxidative cyclization that forms the N-N bond directly, providing access to all three tautomeric forms of indazoles.[1][2] This transformation is particularly valuable as it proceeds under mild conditions and utilizes readily available reagents.

Reaction Principle & Mechanism: The reaction is initiated by the oxidation of the more nucleophilic anilinic nitrogen to a nitroso intermediate by an oxidant system, such as hydrogen peroxide catalyzed by ammonium molybdate.[1] The proximate aminomethyl group then acts as an intramolecular nucleophile, attacking the nitroso group. Subsequent dehydration and cyclization yield the final indazole ring system. The dihydrochloride salt of the starting material can be used directly, as the reaction conditions are compatible with the in situ formation of the free amine.

Caption: Experimental workflow for oxidative indazole synthesis.

Detailed Experimental Protocol: This protocol is adapted from the general procedure reported by Toledano, A. S., et al. (2024).[1]

-

Reagent Preparation: In a round-bottom flask, dissolve 2-(aminomethyl)-5-chloroaniline dihydrochloride (1.00 equiv.) in methanol (approx. 0.1 M concentration).

-

Reaction Initiation: Equip the flask with a magnetic stir bar and cool the solution to 0 °C in an ice bath. To the stirred solution, add ammonium molybdate (1.00 equiv.) followed by the slow, dropwise addition of 30% aqueous hydrogen peroxide (10.00 equiv.).

-

Reaction Progress: Remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress by HPLC/MS until the starting material is consumed (typically 1-24 hours).

-

Workup - Quenching: Once the reaction is complete, cool the mixture back to 0 °C. Carefully quench the excess peroxide by adding a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃).

-

Workup - Neutralization & Extraction: Dilute the mixture with water and neutralize to a pH of ~7-8 with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer three times with dichloromethane (DCM).

-

Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 6-chloro-2H-indazole.

| Parameter | Condition | Rationale |

| Substrate | 2-(Aminomethyl)-5-chloroaniline·2HCl | Starting material, used as the stable salt form.[1] |

| Solvent | Methanol (MeOH) | Polar protic solvent that facilitates dissolution of reagents.[1] |

| Catalyst | Ammonium Molybdate ((NH₄)₂MoO₄) | Catalyzes the oxidation of the aniline by H₂O₂.[1] |

| Oxidant | Hydrogen Peroxide (H₂O₂) | The terminal oxidant for the N-N bond forming reaction.[1] |

| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic addition of H₂O₂, followed by reaction at ambient temperature.[1] |

| Quenching Agent | Sodium Thiosulfate (Na₂S₂O₃) | Safely decomposes unreacted hydrogen peroxide.[1] |

| Base | Sodium Bicarbonate (NaHCO₃) | Neutralizes the reaction mixture and the HCl from the starting salt.[1] |

Methodology 2: Annulation with Activated Nitroalkanes for 3,4-Dihydroquinazoline Synthesis

The construction of the 3,4-dihydroquinazoline core is a common objective in medicinal chemistry. A novel approach utilizes nitroalkanes, activated by polyphosphoric acid (PPA), as 1,1-bis-electrophilic synthons for annulation with 2-(aminomethyl)anilines.[3][4] This method provides a direct route to 2-substituted 3,4-dihydroquinazolines.

Reaction Principle & Mechanism: In the presence of a strong dehydrating acid like PPA, a nitroalkane is converted into a highly electrophilic phosphorylated nitronate species. 2-(Aminomethyl)aniline, acting as a bis-nucleophile, attacks this species. The initial attack likely occurs via the more nucleophilic aminomethyl group. Subsequent elimination and intramolecular cyclization, where the aniline nitrogen attacks the resulting iminium intermediate, leads to the formation of the six-membered dihydroquinazoline ring.[3]

Caption: Experimental workflow for dihydroquinazoline synthesis.

Detailed Experimental Protocol: This protocol is a generalized procedure based on the strategy reported by Andrus et al. for similar substrates.[3] Note: The free base of 2-(aminomethyl)-5-chloroaniline is required for this reaction. It can be prepared by neutralizing the dihydrochloride salt with a base (e.g., NaOH) and extracting into an organic solvent.

-

Reaction Setup: To a flask containing the free base of 2-(aminomethyl)-5-chloroaniline (1.0 equiv.), add the desired nitroalkane (e.g., nitroethane, 1.1 equiv.).

-

Acid Addition: Carefully add polyphosphoric acid (PPA) in a quantity sufficient to ensure the mixture remains stirrable.

-

Heating: Heat the reaction mixture to 80-100 °C and stir until the reaction is complete as monitored by TLC or LCMS.

-

Workup: Allow the reaction mixture to cool to room temperature. Carefully pour the viscous mixture onto crushed ice. Basify the resulting aqueous solution to a pH > 10 by the slow addition of concentrated sodium hydroxide (NaOH) solution, ensuring the temperature is controlled with an ice bath.

-

Extraction and Purification: Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate. Purify the crude product via column chromatography.

| Parameter | Condition | Rationale |

| Substrate | 2-(Aminomethyl)-5-chloroaniline (free base) | The bis-nucleophilic component for the annulation. |

| Reagent | Nitroalkane (e.g., R-CH₂-NO₂) | Serves as a synthon for a carbonyl group after activation.[3] |

| Activating Agent | Polyphosphoric Acid (PPA) | Acts as both a solvent and an acid catalyst to activate the nitroalkane.[3] |

| Temperature | 80–100 °C | Provides the necessary thermal energy for the condensation and cyclization. |

| Workup Base | Sodium Hydroxide (NaOH) | Neutralizes the highly acidic PPA and precipitates the product. |

Methodology 3: Two-Step Synthesis of Quinazolin-4(3H)-ones via Isocyanate Intermediate

A classic and highly versatile route to quinazolinones involves the reaction of an aniline with phosgene or a phosgene equivalent.[5][6] This forms an isocyanate intermediate, which can then undergo intramolecular cyclization with the pendant aminomethyl group. This two-step, one-pot procedure provides a reliable pathway to this important heterocyclic core.

Reaction Principle & Mechanism: The reaction begins with the phosgenation of the aniline nitrogen of 2-(aminomethyl)-5-chloroaniline. In the presence of a base, the initially formed carbamoyl chloride readily eliminates HCl to yield a highly reactive isocyanate.[5] The aminomethyl group, now acting as an intramolecular nucleophile, attacks the isocyanate carbonyl carbon. This cyclization forms the six-membered quinazolinone ring.

Detailed Experimental Protocol: Warning: Phosgene is an extremely toxic gas. This reaction should only be performed by trained personnel in a certified chemical fume hood with appropriate safety measures. Phosgene equivalents like triphosgene are solid and safer to handle but still require extreme caution.[7]

-

Step 1: Isocyanate Formation:

-

Suspend 2-(aminomethyl)-5-chloroaniline dihydrochloride (1.0 equiv.) in an inert, dry solvent like toluene.

-

Add a non-nucleophilic base, such as triethylamine (Et₃N, >2.2 equiv.), to neutralize the salt and scavenge the HCl produced during the reaction.

-

Cool the mixture to 0 °C.

-

Slowly add a solution of triphosgene (a safer phosgene equivalent, ~0.35 equiv.) in dry toluene. Caution: Highly toxic reagents.

-

Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring the formation of the isocyanate by IR spectroscopy (strong absorption at ~2270 cm⁻¹).

-

-

Step 2: Intramolecular Cyclization:

-

Upon complete formation of the isocyanate, add an additional equivalent of a non-nucleophilic base (e.g., DBU or another portion of Et₃N) to facilitate the cyclization.

-

Gently heat the reaction mixture (e.g., 40-60 °C) to promote the intramolecular nucleophilic attack.

-

Monitor the disappearance of the isocyanate peak in the IR spectrum and the formation of the product by TLC/LCMS.

-

Upon completion, cool the reaction, filter off any amine hydrochloride salts, and wash the filtrate with water and brine.

-

Dry the organic layer, concentrate, and purify the resulting quinazolin-4(3H)-one by recrystallization or column chromatography.

-

| Parameter | Condition | Rationale |

| Reagent | Triphosgene (or Phosgene) | Reagent for converting the primary aniline to an isocyanate.[7] |

| Solvent | Toluene (dry) | Inert solvent suitable for the reaction conditions. |

| Base | Triethylamine (Et₃N) | Neutralizes the starting material salt and scavenges generated HCl. |

| Temperature | 0 °C to 60 °C | Low temperature for controlled isocyanate formation; heating for cyclization. |

| Monitoring | IR Spectroscopy & LCMS | IR is excellent for tracking the formation/disappearance of the isocyanate. |

Safety and Handling

2-(Aminomethyl)-5-chloroaniline dihydrochloride and related chloroanilines are toxic compounds that must be handled with care.

-

Hazard Identification: Toxic if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation. Suspected of causing genetic defects and may cause organ damage through prolonged exposure. Very toxic to aquatic life.[8][9][10][11]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles or a face shield. All operations should be conducted in a well-ventilated chemical fume hood.[8][9]

-

Handling: Avoid breathing dust, vapors, or mists. Do not eat, drink, or smoke when using this product. Wash hands and exposed skin thoroughly after handling. Store in a tightly closed container in a cool, well-ventilated area, protected from light and air.[8]

-

Reagent Hazards:

-

Hydrogen Peroxide (30%): Strong oxidizer. Can cause severe skin burns and eye damage.

-

Polyphosphoric Acid (PPA): Corrosive. Causes severe skin burns and eye damage. Reacts vigorously with water.

-

Triphosgene: Highly toxic. Releases phosgene gas upon heating or contact with moisture. Handle with extreme caution.

-

References

-

Toledano, A. S., Bitai, J., Covini, D., et al. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Letters, 26(6), 1229–1232. [Link]

-

Andrus, M. B., et al. (Date not available). Electrophilically Activated Nitroalkanes in Synthesis of 3,4-Dihydroquinozalines. Molecules. [Link]

-

ResearchGate. (Date not available). Examples of 3,4-dihydroquinazolines obtained in annulation of 2-(aminomethyl)anilines and nitroalkanes. [Link]

-

Organic Chemistry Portal. (Date not available). Synthesis of indazoles. [Link]

-

ResearchGate. (Date not available). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. [Link]

-

Mahdavi, M., et al. (2025). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules. [Link]

-

PubMed. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Letters. [Link]

-

Thermo Fisher Scientific. (2025). Safety Data Sheet for 4-Chloroaniline hydrochloride. [Link]

-

Chen, Q., et al. (2018). Synthesis of 1,2-Dihydroquinazolines via Rearrangement of Indazolium Salts. The Journal of Organic Chemistry. [Link]

-

ResearchGate. (Date not available). Synthesis of 1,4-dihydroquinazolines. [Link]

-

Wikipedia. (Date not available). Pictet–Spengler reaction. [Link]

-

Youn, S. W., et al. (2020). Facile one-pot synthesis of 2-aminoindoles from simple anilines and ynamides. Organic & Biomolecular Chemistry. [Link]

-

Beilstein Journals. (2013). Mild and efficient cyanuric chloride catalyzed Pictet–Spengler reaction. [Link]

-

ARKIVOC. (2005). The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives. [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (Date not available). Application of a modified Pictet–Spengler reaction. [Link]

-

Vedantu. (2024). Aniline reacts with phosgene and excess of KOH to form. [Link]

-

Filo. (2025). Aniline reacts with phosgene and KOH to form. [Link]

-

Keglevich, G., et al. (2021). Study of the Three-Component Reactions of 2-Alkynylbenzaldehydes, Aniline, and Dialkyl Phosphites—The Significance of the Catalyst System. Molecules. [Link]

-

ScienceMadness.org. (Date not available). The Chemistry of Phosgene. [Link]

Sources

- 1. Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines [organic-chemistry.org]

- 2. Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Electrophilically Activated Nitroalkanes in Synthesis of 3,4-Dihydroquinozalines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Aniline reacts with phosgene and excess of KOH to form class 11 chemistry CBSE [vedantu.com]

- 6. sciencemadness.org [sciencemadness.org]

- 7. Phosgene and Substitutes [sigmaaldrich.com]

- 8. sigmaaldrich.cn [sigmaaldrich.cn]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. tcichemicals.com [tcichemicals.com]

Application Note: Chemoselective Amide Coupling of 2-(Aminomethyl)-5-chloroaniline Dihydrochloride

Introduction & Chemical Strategy

2-(Aminomethyl)-5-chloroaniline dihydrochloride (CAS: 1203679-86-6 / 1330750-89-0 analog) presents a classic yet challenging scenario in medicinal chemistry: Intramolecular Chemoselectivity .

The molecule contains two distinct amine populations:[1][2]

-

The Aliphatic Amine (Benzylamine): High pKa (~9.5), non-conjugated, highly nucleophilic.

-

The Aromatic Amine (Aniline): Low pKa (~3.5–4.0), conjugated, electron-deficient due to the para-chloro substituent.

The "Base Tax" (Salt Management)

This reagent is supplied as a dihydrochloride salt (2HCl) . This is a critical stoichiometric factor often overlooked.

-

Neutralization: You must add 2.0 equivalents of base just to liberate the free amines.

-

Reaction: Additional base (typically 1.0–2.0 eq) is required to scavenge the acid generated during coupling or to maintain the optimal pH for the coupling reagent (e.g., HATU).

-

Total Base Requirement: Typically 3.0 to 4.0 equivalents of DIPEA or TEA are necessary for the reaction to proceed efficiently.

Selectivity Logic

Because the aliphatic amine is orders of magnitude more nucleophilic than the chloro-aniline, it acts as a "chemical sponge," reacting with electrophiles almost instantaneously.

-

Targeting the Aliphatic Amine: Straightforward. Use 1.0 eq of activated acid.

-

Targeting the Aromatic Amine: Requires a protection-deprotection strategy. Direct coupling to the aniline in the presence of the free benzylamine is chemically unfeasible without significant side reactions.

Decision Logic & Workflow

The following decision tree outlines the experimental path based on your desired amide location.

Caption: Workflow for selecting the correct synthetic route based on the target nitrogen.

Protocol A: Selective Coupling to the Aliphatic Amine

This protocol relies on kinetic control . The aliphatic amine reacts much faster than the aniline. By limiting the carboxylic acid to 1.0 equivalent and keeping the temperature moderate, you avoid bis-acylation.

Reagents

-

Substrate: 2-(Aminomethyl)-5-chloroaniline · 2HCl

-

Carboxylic Acid: 1.0 equivalent

-

Coupling Reagent: HATU (1.05 eq) or EDC/HOBt (1.1 eq)

-

Base: DIPEA (N,N-Diisopropylethylamine) - 3.5 equivalents

-

Solvent: DMF or DMA (Anhydrous)

Step-by-Step Methodology

-

Dissolution: In a round-bottom flask, suspend the diamine salt (1.0 mmol) in anhydrous DMF (5 mL/mmol). The salt may not fully dissolve initially.

-

Activation: In a separate vial, pre-activate the Carboxylic Acid (1.0 mmol) with HATU (1.05 mmol) and DIPEA (1.0 mmol) in DMF for 5 minutes.

-

Base Addition (The "Tax"): Add the remaining DIPEA (2.5 mmol) to the diamine suspension.

-

Note: You may observe a slight exotherm or clarification of the solution as the free base is liberated.

-

-

Coupling: Cool the diamine solution to 0°C (ice bath). Add the pre-activated acid solution dropwise over 10 minutes.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Monitoring: Check LCMS.[3] You should see the M+1 peak for the mono-amide. If bis-amide (M + Acid Mass) appears, you are running too warm or with excess acid.

-

-

Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (2x) and Brine (1x). Dry over Na₂SO₄ and concentrate.

Protocol B: Selective Coupling to the Aromatic Amine

This is the "Inverse" route. Because the aniline is deactivated by the chlorine atom, it is a poor nucleophile. You must block the aliphatic amine first.

Phase 1: Selective Boc-Protection of the Aliphatic Amine

This step exploits the same nucleophilicity difference used in Protocol A, but uses it to put a "cap" on the reactive site.

-

Dissolve: Suspend diamine 2HCl (1.0 eq) in DCM/MeOH (4:1 ratio) or DMF.

-

Neutralize: Add TEA (Triethylamine, 3.0 eq) at 0°C.

-

Protect: Add Boc-Anhydride (Boc₂O, 1.0 eq) dissolved in DCM dropwise at 0°C.

-

Crucial: Do NOT use excess Boc₂O. Use exactly 1.0 eq.

-

-

Stir: Stir at 0°C for 1 hour, then RT for 2 hours.

-

Workup: Standard aqueous workup. The product is N-Boc-2-(aminomethyl)-5-chloroaniline .

-

Validation: NMR should show a singlet ~1.4 ppm (Boc) and a broad singlet ~5.0 ppm (Aliphatic NH), while the aniline NH₂ (~5.5–6.0 ppm) remains as a broad singlet integrating to 2H.

-

Phase 2: Coupling to the Deactivated Aniline

Now that the "sprinter" (aliphatic amine) is tied up, you can force the "jogger" (aniline) to run.

-

Reagents: Use a strong coupling system. HATU is preferred over EDC here. For very difficult acids, use POCl3/Pyridine .

-

Stoichiometry:

-

N-Boc-Intermediate (1.0 eq)

-

Carboxylic Acid (1.2 – 1.5 eq)

-

HATU (1.5 eq)

-

DIPEA (3.0 eq)

-

-

Conditions: Heat is often required. Stir at 50°C – 60°C in DMF for 12–24 hours.

-

Why Heat? The 5-chloro substituent pulls electron density from the aniline nitrogen, making it sluggish.

-

-

Workup: Standard EtOAc extraction.

Phase 3: Deprotection

-

Treat the crude intermediate with 4M HCl in Dioxane or TFA/DCM (1:4) for 1–2 hours at RT.

-

Concentrate to yield the final product (usually as a salt).

Comparative Data & Troubleshooting

Reactivity Profile Table

| Feature | Aliphatic Amine (C2-position) | Aromatic Amine (C1-position) |

| Hybridization | sp³ (Benzylamine type) | sp² (Aniline type) |

| Electronic Effect | None (Insulated by CH₂) | Deactivated (Inductive effect of 5-Cl) |

| Approx. pKa (Conj. Acid) | ~9.5 | ~3.5 – 4.0 |

| Nucleophilicity | High | Low |

| Coupling Temp | 0°C to RT | 50°C to 80°C (often required) |

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| No Reaction (Starting Material Intact) | Insufficient Base | Remember the 2HCl salt . Ensure you have added at least 3.0 eq of base total. |

| Bis-Acylation (Double Amide) | Excess Acid/Coupling Reagent | In Protocol A, strictly limit Acid/HATU to 1.0–1.05 eq. Add acid slowly at 0°C. |

| Aniline won't couple (Protocol B) | Low Nucleophilicity | Switch from EDC to HATU or T3P. Increase Temp to 60°C. Use Acid Chloride if available. |

| Poor Solubility | Dihydrochloride Salt | Use DMF or DMA as solvent. Do not use DCM until the salt is neutralized. |

References

-

Organic Chemistry Portal. "Chemoselective Acylation of Amines." Organic Chemistry Portal. Accessed 2025.[4][5][6][7] [Link]

-

Perron, V., et al. "A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines."[8] Synthesis, 2009.[8] [Link]

-

National Institutes of Health (PMC). "Synthesis of dihydroquinazolines from 2-aminobenzylamine." Beilstein J Org Chem, 2018.[9] [Link]

Sources

- 1. thecontentauthority.com [thecontentauthority.com]

- 2. quora.com [quora.com]

- 3. One moment, please... [growingscience.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. BJOC - Stereoselective electrochemical intramolecular imino-pinacol reaction: a straightforward entry to enantiopure piperazines [beilstein-journals.org]

- 7. researchgate.net [researchgate.net]

- 8. A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines [organic-chemistry.org]

- 9. Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Troubleshooting solubility issues of 2-(Aminomethyl)-5-chloroaniline 2HCl in DMSO

Technical Support Center: Solubility Guide for 2-(Aminomethyl)-5-chloroaniline 2HCl

Case ID: DMSO-SOL-2HCl-AMCA Subject: Troubleshooting Solubility & Precipitation Events in Dimethyl Sulfoxide (DMSO) Compound Class: Polysubstituted Aniline / Dihydrochloride Salt

Part 1: Diagnostic & Decision Matrix

Before altering your sample, use this decision matrix to identify the root cause of the insolubility. The behavior of 2-(Aminomethyl)-5-chloroaniline 2HCl is governed by the competition between its crystal lattice energy and the solvation capacity of DMSO.

Figure 1: Step-by-step diagnostic workflow for solubilizing ionic hydrochloride salts in aprotic solvents.

Part 2: The Core Mechanism (The "Why")

To solve this issue, you must understand the thermodynamic conflict occurring in your vial.

The Conflict: Ionic Lattice vs. Aprotic Solvation

Your molecule is a dihydrochloride salt (2HCl) . This means for every organic molecule, there are two chloride anions (

-

The Cation (

): DMSO is excellent at solvating cations. The oxygen atom in DMSO has a partial negative charge and effectively wraps around the positively charged amines. -

The Anion (

) - The Problem: DMSO is a polar aprotic solvent.[1] While it is polar, it lacks an acidic proton to hydrogen bond with the chloride ions. Furthermore, the sulfur atom in DMSO (which carries the partial positive charge) is sterically shielded by two bulky methyl groups. -

Result: The chloride ions remain "naked" and high-energy in pure DMSO. If the crystal lattice energy of your salt is stronger than the weak interaction between DMSO and the chloride, the solid will not dissolve.

Visualizing the Solvation Failure:

Figure 2: Mechanistic view of why HCl salts struggle in DMSO. The solvent stabilizes the cation but fails to stabilize the anion.

Part 3: Validated Solubilization Protocols

Do not deviate from the order of these steps. Jumping straight to adding water or base can irreversibly alter your experimental conditions (e.g., water content in anhydrous screenings).

Method A: Physical Disruption (Standard)

Use this for stock solutions where chemical purity must remain 100% salt form.

| Step | Action | Technical Rationale |

| 1 | Prepare High Conc. | Weigh powder into the vial. Add DMSO to reach only 70% of target volume. |

| 2 | Vortex (30s) | Disperses the powder to prevent "clumping" which reduces surface area. |

| 3 | Sonicate (40°C) | Place in a bath sonicator heated to 40°C for 20 minutes . Ultrasonic energy breaks the crystal lattice. |

| 4 | Visual Check | Hold against light. If clear, add remaining DMSO to volume. If cloudy, proceed to Method B. |

Method B: The "Water Spike" (Recommended)

Use this if Method A fails. Adding small amounts of water provides protons to stabilize the Chloride ions.

-

If the solution remains cloudy after sonication, add sterile distilled water (or

for NMR) to a final concentration of 5% v/v . -

Why it works: Water is protic. It hydrogen bonds with the "naked"

ions, lowering the energy of the system and allowing the DMSO to solvate the organic backbone. -

Caution: Ensure your downstream assay tolerates 5% water in the stock (usually negligible after final dilution).

Method C: In-Situ Free Basing (Last Resort)

Use this ONLY if you need high concentrations (>50mM) and Methods A/B fail.

-

Add Triethylamine (TEA) or Diisopropylethylamine (DIPEA) at 2.2 molar equivalents relative to the substrate.

-

Mechanism: The base strips the HCl from your molecule, converting it from the ionic salt to the neutral "free base" form.

-

Result: The neutral molecule is highly soluble in organic DMSO.

-

Warning: You are chemically changing the species in the vial.

Part 4: Frequently Asked Questions (FAQs)

Q1: The solution turned yellow/brown after dissolving. Is it degraded?

-

Analysis: Anilines are oxidation-prone. 2-(Aminomethyl)-5-chloroaniline contains an electron-rich aromatic ring.

-

Verdict: Slight yellowing is normal in DMSO due to trace oxidation or impurities in the DMSO itself. However, deep brown/black indicates significant oxidation.

-

Prevention: Always use degassed DMSO and store under Argon/Nitrogen.

Q2: It dissolved in DMSO, but precipitated immediately when I added it to my cell culture media.

-

Diagnosis: This is "Crash-out."[2] The hydrophobic organic backbone is happy in DMSO but hates the aqueous buffer.

-

Fix:

-

Serial Dilution: Do not jump from 100% DMSO to 1% DMSO. Perform an intermediate step (e.g., 100% -> 10% -> 1%).

-

Warm the Media: Cold media shocks the compound out of solution. Ensure media is at 37°C.

-

Vortex while adding: Never add the drop to a stagnant buffer. Vortex the buffer while adding the DMSO stock.

-

Q3: Can I freeze-thaw this stock solution?

-

Risk: DMSO is hygroscopic (absorbs water from air).[2] Repeated opening of cold DMSO vials condenses atmospheric water into the vial.

-

Consequence: Over time, the water content rises, potentially causing the compound to precipitate inside the frozen vial (crystallization).

-

Recommendation: Aliquot into single-use vials immediately after preparation. Store at -20°C.

References & Authority

-

Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Solubility Data, Bulletin #102.[3][4][5] (Standard industry reference for DMSO solubility parameters and anion solvation issues). Link

-

BenchChem. Technical Support Center: Troubleshooting Solubility Issues. (General protocols for handling precipitation of hydrophobic and salt compounds in DMSO). Link

-

Balakin, K. V., et al. "In silico prediction of solubility of organic compounds in DMSO." Journal of Chemical Information and Modeling 46.1 (2006): 28-32. (Academic validation of structural factors influencing DMSO solubility).

-

ResearchGate Community Threads. Troubleshooting DMSO solubility of Hydrochloride salts. (Peer-validated discussions on the "naked anion" effect). Link

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 2-(Aminomethyl)-5-chloroaniline 2HCl before handling.

Sources

Removing impurities from 2-(Aminomethyl)-5-chloroaniline dihydrochloride synthesis

Executive Summary & Impurity Dashboard